molecular formula C10H24O7P2 B14524945 Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate CAS No. 62514-88-9

Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate

Cat. No.: B14524945
CAS No.: 62514-88-9
M. Wt: 318.24 g/mol
InChI Key: RIEUWGPTLOIYOE-UHFFFAOYSA-N
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Description

Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C8H19O6P. This compound is characterized by the presence of two ethoxy groups attached to the phosphorus atom, making it a diester of phosphonic acid. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate can be achieved through several methods. One common method involves the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have significant applications in organic synthesis and industrial processes .

Mechanism of Action

The mechanism of action of diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This activity is crucial in biochemical processes such as enzyme regulation and signal transduction . The molecular targets include enzymes and proteins involved in phosphorus metabolism, and the pathways affected include those related to energy production and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {2-[(diethoxyphosphoryl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows for versatile reactivity and application in various fields. Its ability to undergo multiple types of chemical reactions and its role as a phosphorylating agent make it a valuable compound in both research and industrial applications .

Properties

CAS No.

62514-88-9

Molecular Formula

C10H24O7P2

Molecular Weight

318.24 g/mol

IUPAC Name

2-diethoxyphosphorylethyl diethyl phosphate

InChI

InChI=1S/C10H24O7P2/c1-5-13-18(11,14-6-2)10-9-17-19(12,15-7-3)16-8-4/h5-10H2,1-4H3

InChI Key

RIEUWGPTLOIYOE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOP(=O)(OCC)OCC)OCC

Origin of Product

United States

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